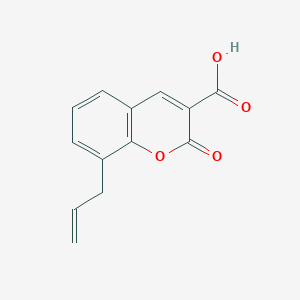

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“8-Allyl-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the molecular formula C13H10O4 . It belongs to the family of coumarins, which are a group of naturally occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarins, including “8-Allyl-2-oxo-2H-chromene-3-carboxylic acid”, has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . One method involves one-pot Knoevenagel condensation and intramolecular cyclization of various 2-hydroxybenzaldehydes with Meldrum’s acid . The reaction was found to complete within 420 minutes to give the 2-oxo-2H-chromene-3-carboxylic acid as a product in quantitative yield .Molecular Structure Analysis

The molecular structure of “8-Allyl-2-oxo-2H-chromene-3-carboxylic acid” consists of an allyl group attached to the 8th carbon of a 2-oxo-2H-chromene ring, with a carboxylic acid group attached to the 3rd carbon .Applications De Recherche Scientifique

Fluorescent Probes and Enzyme Detection

Coumarins, including chromenes, serve as versatile fluorophores with applications in biological and chemical contexts. In particular, 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid can be used as a fluorescent probe for detecting enzymatic activity. For instance:

- Enzymatic Activity Detection : Researchers have employed coumarins to detect enzymatic activity in bacteria such as Enterococci and Streptococci. The hydrolysis of naturally occurring aesculin leads to a loss of fluorescence, making it a valuable tool for enzyme assays .

Photocleavable Protecting Groups

The compound’s (coumarin-4-yl)methyl ester functionality serves as a photocleavable protecting group. This group finds applications in proton detection within biological processes. Researchers have explored its use in various contexts, including:

- Biological Studies : (Coumarin-4-yl)methyl esters can be selectively cleaved under specific conditions, allowing for controlled release of functional groups. This property is useful in biological studies and drug delivery systems .

Photoelectric Materials

Chromenes play a crucial role in photoelectric applications, such as organic light-emitting diodes (OLEDs) and laser dyes. Notably:

- Solid-State Fluorescence : Researchers have developed coumarins that exhibit solid-state fluorescence influenced by NH3 or HCl gas. These materials have potential applications in optoelectronic devices .

pH-Sensitive Polymers

In ongoing research, scientists plan to incorporate a coumarin moiety into a pH-sensitive polymer. This modification aims to visualize pH changes in various environments, including biological systems .

Synthesis of Fused Heterocycles

The compound’s structure provides opportunities for synthesizing fused heterocycles. For instance:

- 1,2,3-Triazole Derivatives : Researchers can explore the synthesis of fused 1,2,3-triazole heterocycles using 8-Allyl-2-oxo-2H-chromene-3-carboxylic acid as a starting material .

Materials Science and Organic Synthesis

As one type of chromene, 2H-chromenes are essential oxygen heterocycles. They find applications in natural products, pharmaceutical agents, and materials science. Two major synthetic strategies have been developed for these compounds .

Propriétés

IUPAC Name |

2-oxo-8-prop-2-enylchromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-2-4-8-5-3-6-9-7-10(12(14)15)13(16)17-11(8)9/h2-3,5-7H,1,4H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVQLJVWNLVXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Allyl-2-oxo-2H-chromene-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2844027.png)

![2-Amino-4-(2-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2844030.png)

-5-(trifluoromethyl)pyridin-2-yl]ethylidene})amine](/img/structure/B2844031.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2844032.png)

![2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2844033.png)

![2-{[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2844037.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(furan-2-yl)benzimidazol-1-yl]acetamide](/img/structure/B2844042.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2844044.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2844045.png)

![Methyl 2-[2-[2-(2-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2844046.png)